N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPKGZUYCNPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.2 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.2 | Induction of apoptosis |
| A549 | 4.3 | Cell cycle arrest |
| SW620 | 44 | Inhibition of proliferation |
| SKRB-3 | 48 | Apoptotic pathway activation |
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Strong antibacterial effect |
| Escherichia coli | 4 | Moderate antibacterial effect |
| Pseudomonas aeruginosa | 8 | Effective against biofilms |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored, particularly against tyrosinase enzymes involved in melanin synthesis. This could have implications for treating hyperpigmentation disorders.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can act as a building block for more complex molecules due to its unique structure. Its ability to undergo various chemical modifications makes it valuable in the synthesis of novel compounds with enhanced biological activities.
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives, including this compound:
- Study on Anticancer Properties : A study evaluated the anticancer potential of this compound alongside other benzothiazole derivatives against HepG2 and A549 cell lines. The results indicated significant cytotoxicity and apoptosis induction at low concentrations.
- Research on Antimicrobial Activity : Another investigation focused on the antimicrobial effects of related compounds. The findings revealed that derivatives displayed strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, and receptors, leading to modulation of their activity. The presence of the benzamide moiety suggests potential interactions with protein kinases or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Benzothiazole Modifications
Methylenedioxy vs. Dimethoxy Groups :
Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives (e.g., 3a–3k) feature a fused methylenedioxy ring (O-CH2-O), which imposes rigidity and alters electron density compared to the dimethoxy (two separate -OCH3) groups in the target compound. Methylenedioxy derivatives generally exhibit higher melting points (e.g., 257–265°C for 3b and 3c) due to enhanced planarity and intermolecular interactions . In contrast, dimethoxy groups may increase solubility by introducing polar groups without fused-ring constraints.Dimethyl vs. Dimethoxy Substituents :
N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide (3c) () replaces methoxy with methyl groups, reducing polarity and increasing hydrophobicity. This substitution lowers the melting point (210°C for 3c vs. >230°C for methylenedioxy analogs) and complicates NMR analysis due to solubility issues .
Benzamide Side-Chain Variations
Thioether vs. Piperazine/Piperidine Groups :
The target compound’s methylthio (-S-CH3) side chain contrasts with piperazine/piperidine-containing analogs (e.g., 3d–3f), which introduce basic nitrogen atoms. Piperazine derivatives (e.g., 3d: 78% yield, m.p. 238°C) often exhibit improved bioavailability due to enhanced water solubility, whereas methylthio groups may prioritize lipophilicity and membrane permeability .
Melting Points and Solubility
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound categorized as a benzothiazole derivative. Its structure incorporates both benzothiazole and benzamide moieties, which are known for their diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula: C17H16N2O3S2
- Molecular Weight: 360.45 g/mol
- CAS Number: 896354-42-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Methoxy Groups: Methylation reactions using dimethyl sulfate or methyl iodide.
- Attachment of the Benzamide Moiety: Coupling with 2-(methylthio)benzoic acid using coupling agents like EDCI or DCC.
Antimicrobial and Antifungal Properties
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been documented. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of methoxy and methylthio groups in this compound may enhance its efficacy against cancer cells.
Enzyme Inhibition
This compound is being investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes related to cancer and inflammation. For example, studies on similar benzothiazole derivatives have shown effective inhibition of tyrosinase, an enzyme critical in melanin production, which could be relevant for skin-related applications.
Case Studies and Research Findings
- Tyrosinase Inhibition:
- Cytotoxicity Assessment:
- Mechanistic Studies:
Q & A
Q. How does this compound compare to frentizole derivatives in tubulin inhibition assays?
- Methodological Answer : Perform competitive binding assays with ³H-colchicine in MCF-7 lysates. Compare Kd values via Scatchard plots. Molecular dynamics simulations (GROMACS) highlight differential interactions at the vinblastine-binding site. Frentizole analogs show lower IC50 in mitotic arrest assays due to additional halogen substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
